molecular formula C11H7NO3S B6413942 4-(5-Formylthiophen-2-yl)nicotinic acid, 95% CAS No. 1261958-41-1

4-(5-Formylthiophen-2-yl)nicotinic acid, 95%

Cat. No. B6413942
CAS RN: 1261958-41-1
M. Wt: 233.24 g/mol
InChI Key: XWONJTLHCIXTPU-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-2-yl)nicotinic acid (FTNA) is a compound of the thiophene family that has been the focus of much scientific research in recent years. FTNA is a derivative of nicotinic acid, with a formyl group at the 5-position of the thiophene ring. It is an important building block for the synthesis of various molecules, and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

4-(5-Formylthiophen-2-yl)nicotinic acid, 95% has been studied extensively for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In terms of chemistry, 4-(5-Formylthiophen-2-yl)nicotinic acid, 95% has been used as a building block for the synthesis of various molecules, including polymers and other organic compounds. In terms of biochemistry, 4-(5-Formylthiophen-2-yl)nicotinic acid, 95% has been studied for its potential role in the regulation of gene expression and for its potential as a therapeutic agent. In terms of pharmacology, 4-(5-Formylthiophen-2-yl)nicotinic acid, 95% has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent.

Mechanism of Action

4-(5-Formylthiophen-2-yl)nicotinic acid, 95% is known to interact with a variety of cellular targets, including G protein-coupled receptors, ion channels, and enzymes. It is believed to modulate the activity of these targets by binding to them and altering their conformation. This can lead to changes in the activity of the target, which can ultimately lead to changes in the physiological or biochemical processes of the cell.
Biochemical and Physiological Effects
4-(5-Formylthiophen-2-yl)nicotinic acid, 95% has been studied for its potential effects on several biochemical and physiological processes. In terms of biochemical effects, 4-(5-Formylthiophen-2-yl)nicotinic acid, 95% has been shown to modulate the activity of several enzymes, including cyclooxygenase-2, phospholipase C, and protein kinase C. In terms of physiological effects, 4-(5-Formylthiophen-2-yl)nicotinic acid, 95% has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects.

Advantages and Limitations for Lab Experiments

4-(5-Formylthiophen-2-yl)nicotinic acid, 95% has several advantages for use in laboratory experiments, including its low cost, its low toxicity, and its wide range of applications. However, there are also some limitations to the use of 4-(5-Formylthiophen-2-yl)nicotinic acid, 95% in laboratory experiments, including its potential for degradation in the presence of light, its potential for hydrolysis in aqueous solutions, and its potential for oxidation in the presence of oxygen.

Future Directions

Due to its wide range of potential applications, 4-(5-Formylthiophen-2-yl)nicotinic acid, 95% has many possible future directions for research. These include further research into its mechanism of action, its potential as a therapeutic agent, its potential as a building block for the synthesis of various molecules, and its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. Additionally, further research into the advantages and limitations of 4-(5-Formylthiophen-2-yl)nicotinic acid, 95% for laboratory experiments could lead to improved methods for its synthesis and use.

Synthesis Methods

4-(5-Formylthiophen-2-yl)nicotinic acid, 95% can be synthesized through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Friedel-Crafts reaction. The Wittig reaction is the most common method for the synthesis of 4-(5-Formylthiophen-2-yl)nicotinic acid, 95%, and involves the reaction of a phosphonium salt with an aldehyde in the presence of a base. The Grignard reaction involves the reaction of an alkyl halide with a Grignard reagent to form an alkyl group. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an alkyl halide in the presence of an acid catalyst.

properties

IUPAC Name

4-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-6-7-1-2-10(16-7)8-3-4-12-5-9(8)11(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWONJTLHCIXTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=CC=C(S2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692497
Record name 4-(5-Formylthiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Formylthiophen-2-YL)nicotinic acid

CAS RN

1261958-41-1
Record name 3-Pyridinecarboxylic acid, 4-(5-formyl-2-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261958-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Formylthiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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